molecular formula C9H12N2O4S B13168967 2-Amino-5-methanesulfonyl-4-methoxybenzamide CAS No. 1258650-53-1

2-Amino-5-methanesulfonyl-4-methoxybenzamide

Cat. No.: B13168967
CAS No.: 1258650-53-1
M. Wt: 244.27 g/mol
InChI Key: VETNONILBYXPEQ-UHFFFAOYSA-N
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Description

2-Amino-5-methanesulfonyl-4-methoxybenzamide is a chemical compound with the molecular formula C9H12N2O4S It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methanesulfonyl-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid.

    Sulfonation: The methoxybenzoic acid is subjected to sulfonation using reagents like chlorosulfonic acid to introduce the methanesulfonyl group.

    Amination: The sulfonated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methanesulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-Amino-5-methanesulfonyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-methanesulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzamide
  • 2-Amino-4-methoxybenzoic acid
  • 2-Amino-5-methanesulfonylbenzoic acid

Uniqueness

2-Amino-5-methanesulfonyl-4-methoxybenzamide is unique due to the presence of both the methanesulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

1258650-53-1

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-amino-4-methoxy-5-methylsulfonylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-15-7-4-6(10)5(9(11)12)3-8(7)16(2,13)14/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

VETNONILBYXPEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)S(=O)(=O)C

Origin of Product

United States

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